molecular formula C8H3F4N3O2 B016885 Methyl 4-azido-2,3,5,6-tetrafluorobenzoate CAS No. 122590-75-4

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Cat. No. B016885
M. Wt: 249.12 g/mol
InChI Key: CGSQBDQXCKRZQT-UHFFFAOYSA-N
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Description

“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is a compound that is studied for its applications in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . Its role in facilitating the creation of covalent bonds between diverse molecular entities is highly valued in materials science and bioconjugation techniques . It is also a click chemistry reagent containing an azide group .


Synthesis Analysis

The synthesis of “Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” involves complex organic molecules and the modification of various substrates through click chemistry . It plays a crucial role in facilitating the creation of covalent bonds between diverse molecular entities .


Molecular Structure Analysis

The molecular formula of “Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is C8H3F4N3O2 . It has an average mass of 249.122 Da and a monoisotopic mass of 249.016144 Da .


Chemical Reactions Analysis

“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is used in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . It facilitates the creation of covalent bonds between diverse molecular entities .


Physical And Chemical Properties Analysis

“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” has a molecular weight of 249.13 . It is studied for its applications in the synthesis of complex organic molecules and the modification of various substrates through click chemistry .

Scientific Research Applications

  • Photolabeling Efficiency : This compound has been used for efficient photolabeling of human serum albumin and human gamma-globulin, demonstrating high efficiency (78% for HSA and 82% for IgG) and the ability to access hydrophobic regions of both proteins before photolysis (Pandurangi et al., 1995).

  • Bioorthogonal Chemistry : In the field of bioorthogonal chemistry, the fast Staudinger reaction between perfluoroaryl azides, like methyl 4-azido-2,3,5,6-tetrafluorobenzoate, and aryl phosphines has been studied. This reaction enables efficient transformation of derivatized mannosamine and galactosamine into cell-surface glycans and efficient labeling (Sundhoro et al., 2017).

  • Pharmaceutical Applications : It has been found to have potential applications in pharmaceuticals, for example, in the synthesis of anti-hepatitis C virus agents targeting RNA-dependent RNA polymerase NS5B (Rondla et al., 2009).

  • Synthesis of Cyclic Amines : The azido-Ugi reaction, using compounds like methyl 4-azido-2,3,5,6-tetrafluorobenzoate, can efficiently synthesize cyclic amines connected to a tetrazole ring, useful in various chemical syntheses (Shmatova & Nenajdenko, 2013).

  • Photolysis Studies : Laser flash photolysis studies of fluorinated aryl azides, such as methyl 4-azido-2,3,5,6-tetrafluorobenzoate, are crucial for understanding the kinetics of ring expansion and reaction with quenchers, aiding in photoaffinity labeling (Schnapp & Platz, 1993).

  • Polymer Chemistry : It also finds application in polymer chemistry, where azide-para-fluoro substitution on polymers allows for efficient, click-like modifications, making them versatile precursors for diverse postpolymerization modifications (Noy et al., 2019).

Future Directions

“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is being studied for its potential in the development of advanced materials, including photoresists, due to its reactivity when exposed to specific wavelengths of light .

properties

IUPAC Name

methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSQBDQXCKRZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153658
Record name Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

CAS RN

122590-75-4
Record name Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

All reaction steps were carried out with protection from light due to the sensitive nature of the azido group. First, a mixture of NaN3 (300 mg, 4.6 mmol) and methyl pentafluorobenzoate (0.972 g, 4.3 mmol) in acetone (8 mL) and water (3 mL) was refluxed for 8 hours. The mixture was cooled, diluted with 10 mL of water, and then extracted with diethyl ether (3×10 mL). The extract was dried (anhydrous Na2SO4) and evaporated to give methyl 4-azido-2,3,5,6-tetrafluorobenzoate (1.01 g, 94%), as off-white flakes, mp 53.6-54.3° C.
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
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Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
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Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
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Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Reactant of Route 6
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Citations

For This Compound
46
Citations
RS Pandurangi, SR Karra, RR Kuntz… - Bioconjugate …, 1995 - ACS Publications
The efficiency of photolabeling of HSA and IgG with [wC] methyl 4-azido-2, 3, 5, 6-tetrafluorobenzoate has been studiedusing size exclusion chromatography in conjunction withliquid …
Number of citations: 17 pubs.acs.org
N Soundararajan, MS Platz - The Journal of Organic Chemistry, 1990 - ACS Publications
The photochemistry of several polyfluorinated azide derivatizes of methyl benzoate havebeen studied in a variety of solvents. We have photolyzedmethyl 3-azido-6-fluorobenzoate, …
Number of citations: 124 pubs.acs.org
PJ Crocker, N Imai, K Rajagopalan… - Bioconjugate …, 1990 - ACS Publications
New heterobifunctional cross-linking reagents were developed that possess a photoactive tetrafluori-nated phenyl azide as the photoactive terminus and a chemically reactive …
Number of citations: 38 pubs.acs.org
M Sundhoro, S Jeon, J Park… - Angewandte Chemie …, 2017 - Wiley Online Library
We report a fast Staudinger reaction between perfluoroaryl azides (PFAAs) and aryl phosphines, which occurs readily under ambient conditions. A rate constant as high as 18 m −1 s −1 …
Number of citations: 77 onlinelibrary.wiley.com
A Marcinek, MS Platz, SY Chan… - The Journal of …, 1994 - ACS Publications
Results Azides 2a-1 la (Chart 1) were synthesized as shown in Scheme 2. They were studied by LFP techniques, and a consistent pattern of results was obtained. The LFP results …
Number of citations: 66 pubs.acs.org
C Paoletti, M He, P Salvo, B Melai, N Calisi… - RSC …, 2018 - pubs.rsc.org
A new series of sidewall modified single-walled carbon nanotubes (SWCNTs) with perfluorophenyl molecules bearing carboxylic acid or methyl ester moieties are herein reported. …
Number of citations: 32 pubs.rsc.org
KA Schnapp, MS Platz - Bioconjugate Chemistry, 1993 - ACS Publications
Several fluorinated aryl azides (2, 6 and 2, 4-difluorophenyl azide, 2, 4, 6-triflurorophenyl azide, and methyl 4-azido-2, 3, 5, 6-tetrafluorobenzoate) were studied by laser flash photolysis …
Number of citations: 83 pubs.acs.org
RS Pandurangi, SR Karra, KV Katti… - The Journal of …, 1997 - ACS Publications
Synthesis and evaluation of a new class of photochemically activated heterobifunctional chelating agents for protein modification is described. Selective functionalization of perfluoroaryl …
Number of citations: 28 pubs.acs.org
M Yan, SX Cai, MN Wybourne… - Bioconjugate …, 1994 - ACS Publications
The synthesis of¿ V-hydroxysuccinimide (NHS) functionalized perfluorophenyl azides (PFPAs) 2 and 3 is described together with a general methodfor the covalent modification of …
Number of citations: 60 pubs.acs.org
RS Pandurangl, SR Karra, RR Kuntz… - Photochemistry and …, 1996 - Wiley Online Library
A versatile photochemical method of labeling human antibodies is described. Labeling is achieved by photolyzing 4‐azido‐2, 3, 5, 6‐tetrafluoro‐ 14 C‐methylbenzoate and the B72.3 …
Number of citations: 10 onlinelibrary.wiley.com

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